molecular formula C20H18Cl2N4O3 B11706629 4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11706629
M. Wt: 433.3 g/mol
InChI Key: DZWUQQLLQKZDHD-UHFFFAOYSA-N
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Description

4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, methoxyphenyl groups, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Imine Linkage: The imine linkage is formed by the condensation of the aldehyde group of 3,5-dichloro-2-methoxybenzaldehyde with the amine group of the pyrazole derivative.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 4-methoxyphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of both methoxy and dichlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18Cl2N4O3

Molecular Weight

433.3 g/mol

IUPAC Name

4-[(3,5-dichloro-2-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C20H18Cl2N4O3/c1-26-18(20(27)25-14-4-6-15(28-2)7-5-14)17(11-24-26)23-10-12-8-13(21)9-16(22)19(12)29-3/h4-11H,1-3H3,(H,25,27)

InChI Key

DZWUQQLLQKZDHD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=C(C(=CC(=C2)Cl)Cl)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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